molecular formula C13H13N3O3S2 B2972781 3-Ethenylsulfonyl-N-[4-(1,3,4-thiadiazol-2-yl)phenyl]propanamide CAS No. 2224237-13-0

3-Ethenylsulfonyl-N-[4-(1,3,4-thiadiazol-2-yl)phenyl]propanamide

Cat. No.: B2972781
CAS No.: 2224237-13-0
M. Wt: 323.39
InChI Key: RIBHRCMCTSXOLC-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has been the subject of intense investigation due to its diverse pharmacological activities, including antimicrobial, antifungal, and anthelmintic properties .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method uses N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is determined by spectroscopic techniques such as 1H NMR, 13C NMR, and IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives often involve the reaction of 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde under microwave irradiation .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined by spectroscopic techniques and elemental analyses .

Mechanism of Action

While the specific mechanism of action for “3-Ethenylsulfonyl-N-[4-(1,3,4-thiadiazol-2-yl)phenyl]propanamide” is not available, 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities. Some drugs with the thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .

Future Directions

Research on 1,3,4-thiadiazole derivatives continues to be an active area of interest due to their diverse biological activities. Future directions may include the design and synthesis of novel substituted 1,3,4-thiadiazole derivatives and evaluation of their antimicrobial, antifungal, and anthelmintic properties .

Properties

IUPAC Name

3-ethenylsulfonyl-N-[4-(1,3,4-thiadiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-2-21(18,19)8-7-12(17)15-11-5-3-10(4-6-11)13-16-14-9-20-13/h2-6,9H,1,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBHRCMCTSXOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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